6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide
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Overview
Description
6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a morpholino group, a phenylthiazole moiety, and a pyridazine core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring. The morpholino group can be introduced through nucleophilic substitution reactions, while the phenylthiazole moiety can be attached via a coupling reaction with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound may have potential as a lead compound for the development of new drugs, particularly those targeting diseases where pyridazine derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazine core can engage in hydrogen bonding and π-π stacking interactions, while the morpholino and phenylthiazole groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylic acid share the pyridazine core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like 2-phenylthiazole and its derivatives have similar structural features and biological activities.
Uniqueness
6-morpholino-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is unique due to the combination of the morpholino, phenylthiazole, and pyridazine moieties. This unique structure can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-morpholin-4-yl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(16-6-7-17(23-22-16)24-8-10-26-11-9-24)20-12-15-13-27-19(21-15)14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVINVPTHAMFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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